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Compound of Interest

Compound Name: 3-Bromo-4-propoxybenzoic acid

Cat. No.: B185377 Get Quote

<3-Bromo-4-propoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Senior Application Scientist Narrative: In the landscape of pharmaceutical and materials

science, the strategic value of a molecular scaffold is often defined by its versatility and

efficiency in generating structural diversity. 3-Bromo-4-propoxybenzoic acid has emerged as

a particularly noteworthy building block. Its substituted benzoic acid core, featuring a

strategically placed bromine atom and a propoxy group, presents a trifecta of reactive sites.

This unique arrangement allows for sequential and orthogonal chemical modifications, making

it a powerful tool for medicinal chemists and material scientists aiming to construct complex

molecular architectures. This guide provides an in-depth exploration of the applications and

synthetic protocols involving this valuable intermediate, grounded in established chemical

principles and supported by peer-reviewed literature.

Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is

fundamental to successful and safe experimentation.
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Property Value Source

CAS Number 849509-45-1 [1][2][3][4][5]

Molecular Formula C₁₀H₁₁BrO₃ [1][3][4][5][6]

Molecular Weight 259.1 g/mol [1][3][5]

Boiling Point 349.2±27.0 °C (Predicted) [1]

Density 1.479±0.06 g/cm³ (Predicted) [1]

pKa 4.09±0.10 (Predicted) [1]

Storage Sealed in dry, 2-8°C [3]

Core Applications in Medicinal Chemistry
3-Bromo-4-propoxybenzoic acid serves as a crucial intermediate in the synthesis of a range

of biologically active molecules. Its utility stems from the ability to leverage its functional groups

in key bond-forming reactions. The bromine atom is a prime handle for palladium-catalyzed

cross-coupling reactions, the carboxylic acid is readily converted to amides, and the propoxy

group modulates solubility and can engage in key interactions with biological targets.[7]

Synthesis of TRPA1 Antagonists for Pain Management
The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a significant target in pain

research.[8][9] Antagonists of this channel are being investigated as novel analgesics. 3-
Bromo-4-propoxybenzoic acid is a key component in the synthesis of certain TRPA1

antagonists. The synthetic strategy often involves an initial amide bond formation followed by a

Suzuki coupling reaction.

Development of Selective Androgen Receptor
Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that

have garnered significant interest for their potential to provide the benefits of androgens (like

increased muscle mass and bone density) with fewer side effects.[10][11][12][13][14] The

modular nature of 3-Bromo-4-propoxybenzoic acid allows for its incorporation into SARM
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scaffolds, where the propoxy group can be tailored to optimize receptor binding and the

aromatic core can be further functionalized.

Building Blocks for Sodium Channel Blockers
Voltage-gated sodium channels are critical in the pathophysiology of various neurological and

cardiovascular disorders.[15][16][17] Blockers of these channels are used as antiarrhythmics,

anticonvulsants, and anesthetics. The lipophilic propoxy group and the reactive handles of 3-
Bromo-4-propoxybenzoic acid make it a suitable starting material for the synthesis of novel

sodium channel blockers with potentially improved selectivity and pharmacokinetic profiles.

Key Synthetic Transformations and Protocols
The true utility of 3-Bromo-4-propoxybenzoic acid is realized through its reactivity in

fundamental organic reactions. The following sections detail the protocols for its most common

and impactful transformations.

Protocol 1: Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in medicinal

chemistry.[18] The carboxylic acid functionality of 3-Bromo-4-propoxybenzoic acid can be

readily coupled with a wide variety of amines to generate a diverse library of amides.

Reaction Principle: The carboxylic acid is activated in situ using a coupling reagent to form a

highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an

amine, leading to the formation of a stable amide bond.[19][20][21]

Workflow for Direct Amide Coupling
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Reaction Setup

Reaction

Workup and Purification

3-Bromo-4-propoxybenzoic acid + Amine

Dissolve in anhydrous solvent (e.g., DMF, DCM)

Add coupling reagents (e.g., HATU, HOBt, EDCI) and a non-nucleophilic base (e.g., DIPEA)

Stir at room temperature

Monitor reaction progress by TLC or LC-MS

Quench reaction and perform aqueous workup

Extract with an organic solvent

Purify by column chromatography or recrystallization

Isolate pure amide product

Click to download full resolution via product page

Caption: General workflow for amide bond formation.
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Detailed Experimental Protocol:

To a solution of 3-Bromo-4-propoxybenzoic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-

dimethylformamide (DMF, 5 mL), add the desired amine (1.1 mmol, 1.1 eq), HATU (1.1

mmol, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).

Stir the reaction mixture at room temperature for 4-12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with

saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-

carbon bonds, particularly for the synthesis of biaryl compounds.[22][23][24] The bromine atom

of 3-Bromo-4-propoxybenzoic acid serves as an excellent electrophilic partner in this

reaction.

Reaction Principle: The reaction involves a palladium catalyst that cycles between Pd(0) and

Pd(II) oxidation states. The catalytic cycle consists of three main steps: oxidative addition of the

aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the Pd(II)

complex, and reductive elimination of the biaryl product, regenerating the Pd(0) catalyst.[23]

[24]

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol:

In a reaction vessel, combine 3-Bromo-4-propoxybenzoic acid (or its corresponding amide

derivative) (1.0 mmol, 1.0 eq), the desired arylboronic acid or ester (1.2 mmol, 1.2 eq), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as potassium

carbonate (2.0 mmol, 2.0 eq).[22]

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane,

toluene) and water (e.g., 4:1 ratio).

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon)

for 6-24 hours.[25]

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the product with an organic solvent, dry the combined organic layers, and

concentrate.

Purify the crude product by column chromatography or recrystallization.[26]
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Application in the Synthesis of a TRPA1 Antagonist
Intermediate
The following multi-step synthesis illustrates the practical application of 3-Bromo-4-
propoxybenzoic acid in the preparation of a key intermediate for TRPA1 antagonists.

Synthetic Pathway

3-Bromo-4-propoxybenzoic acid

Amide Coupling
(Amine, HATU, DIPEA)

N-Alkyl-3-bromo-4-propoxybenzamide

Suzuki Coupling
(Arylboronic acid, Pd catalyst, Base)

N-Alkyl-3-aryl-4-propoxybenzamide
(TRPA1 Antagonist Intermediate)

Click to download full resolution via product page

Caption: Synthetic route to a TRPA1 antagonist intermediate.

This synthetic route highlights the strategic use of sequential amide coupling and Suzuki cross-

coupling reactions, demonstrating the power of 3-Bromo-4-propoxybenzoic acid as a

versatile starting material in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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